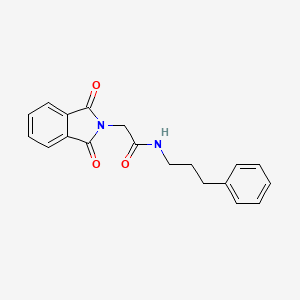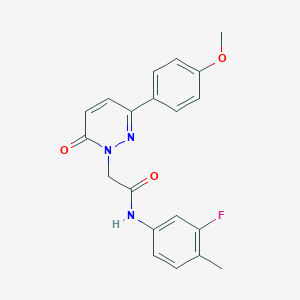![molecular formula C22H18FN3O2S B11208487 3-amino-N-(4-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11208487.png)
3-amino-N-(4-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-(4-FLUOROPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(4-FLUOROPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, furan derivatives, and thienoquinoline precursors. Common synthetic routes may involve:
Amination Reactions: Introduction of the amino group.
Cyclization Reactions: Formation of the thienoquinoline core.
Substitution Reactions: Introduction of the fluorophenyl and furan groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thienoquinoline moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medicinally, thienoquinoline derivatives have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(4-FLUOROPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline Derivatives: These compounds share the core structure and may have similar biological activities.
Fluorophenyl Compounds: Compounds with a fluorophenyl group often exhibit enhanced biological activity due to the electron-withdrawing nature of fluorine.
Furan Derivatives: Furan-containing compounds are known for their diverse chemical reactivity and biological properties.
Uniqueness
What sets 3-AMINO-N-(4-FLUOROPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart is its unique combination of functional groups and the thienoquinoline core, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H18FN3O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27) |
InChI Key |
AQGQACWQWZYVST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11208425.png)
![3-isopropyl-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11208426.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11208430.png)



![2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11208465.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208466.png)
![5-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B11208469.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208479.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11208486.png)

